molecular formula C15H18ClNO B1421669 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride CAS No. 1189717-77-8

1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride

Cat. No.: B1421669
CAS No.: 1189717-77-8
M. Wt: 263.76 g/mol
InChI Key: SKDCSFQPXSXGJB-UHFFFAOYSA-N
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Description

“1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride” is a chemical compound with the empirical formula C10H16ClNO . It is a solid substance .


Chemical Reactions Analysis

A study discusses the biocatalytic production of enantiopure (S)-1-(4-methoxyphenyl) ethanol from 4-methoxyacetophenone using Lactobacillus senmaizuke . This compound can be used for the synthesis of antihistamines, including diphenhydramine hydrochloride and loratadine cycloalkyl [b] indoles that have the treatment function for an allergic response .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . A related study discusses the conformational analysis, molecular structure, and properties of para-, meta- and ortho 4-methoxyphenyl piperazine isomers .

Scientific Research Applications

Metabolism and Biocatalytic Production

  • Metabolism in Rats : A study on the metabolism of psychoactive phenethylamines in rats found metabolites like 2-(4-Bromo-2,5-dimethoxyphenyl)-ethanol and 4-bromo-2,5-dimethoxyphenylacetic acid. These findings suggest multiple metabolic pathways, involving deamination and subsequent reduction or oxidation, as well as O-desmethylation and acetylation of the amino group (Kanamori et al., 2002).

  • Biocatalytic Production : The biocatalytic production of enantiopure (S)-1-(4-methoxyphenyl) ethanol using Lactobacillus senmaizuke has been optimized. This compound is significant for the production of drug intermediates, such as antihistamines. The optimized conditions yielded over 99% conversion and enantiomeric excess, highlighting the efficiency of the bioreduction process (Kavi et al., 2021).

Chemical Synthesis and Properties

  • Synthesis of Derivatives : Research includes the synthesis of compounds like 4-(aminomethyl)-1-phenyl-2-pyrrolidinone and its hydrochlorides, which represent a new class of monoamine oxidase inactivators. These compounds, synthesized through a six-step sequence, could potentially be used in the treatment of neurological disorders (Ding & Silverman, 1992).

  • Kinetics of Elimination Reactions : Another study investigated the kinetics of elimination reactions of 1-chloro-1-(4-methoxyphenyl)-2-phenylethane in acetonitrile, providing insights into the mechanisms of such reactions and their relevance in chemical syntheses (Kumar & Balachandran, 2006).

Spectroscopic and Quantum Mechanics Studies

  • Crystal and Spectroscopic Studies : Schiff bases derived from 4-nitrocinnamaldehyde, including (E)-1-(4-methoxyphenyl)-N-((E)-3-(4-nitrophenyl)allylidene)methanamine, have been studied using various spectroscopic methods. These studies are crucial for understanding the properties of these compounds and their potential applications in material science and pharmaceuticals (Ani et al., 2021).

Safety and Hazards

The safety data sheet for a related compound, 2-(4-Hydroxyphenyl)ethanol, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Future research could focus on the synthesis, molecular structure analysis, chemical reactions analysis, mechanism of action, physical and chemical properties analysis, safety and hazards, and potential applications of “1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride”. A study discusses the synthesis and structure determination of a related compound, 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide .

Properties

IUPAC Name

1-(4-methoxyphenyl)-1-phenylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO.ClH/c1-15(16,12-6-4-3-5-7-12)13-8-10-14(17-2)11-9-13;/h3-11H,16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDCSFQPXSXGJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672846
Record name 1-(4-Methoxyphenyl)-1-phenylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189717-77-8
Record name 1-(4-Methoxyphenyl)-1-phenylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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